Gemigliptin
Übersicht
Beschreibung
Gemigliptin, sold under the brand name Zemiglo, is an oral anti-hyperglycemic agent (anti-diabetic drug) of the dipeptidyl peptidase-4 inhibitor (DPP-4 inhibitor) class of drugs . It is used alone or in combination with other medicines to treat type 2 diabetes in adult patients .
Molecular Structure Analysis
Gemigliptin has the molecular formula C18H19F8N5O2 and a molar mass of 489.370 g·mol−1 . It is a potent, selective, and long-acting DPP-4 inhibitor .
Chemical Reactions Analysis
Gemigliptin produced a dose-dependent inhibition of plasma DPP-4 activity . At week 24, the adjusted mean±standard error change for HbA1c with gemigliptin was –0.88%±0.17% .
Physical And Chemical Properties Analysis
Gemigliptin has a molecular weight of 489.36 and is soluble in DMSO (98 mg/mL) and water (12 mg/mL) .
Wissenschaftliche Forschungsanwendungen
Cardiovascular Disease (CVD) Prevention
Specific Scientific Field:
Cardiology and Endocrinology
Results:
Gemigliptin demonstrated modest improvements in blood pressure control and lipid profiles. However, larger-scale trials are needed to establish its long-term cardiovascular benefits conclusively .
Gut Microbiota Modulation
Specific Scientific Field:
Microbiology and Metabolism
Summary:
Emerging evidence suggests that DPP-4 inhibitors, including gemigliptin, may influence gut microbiota composition. Alterations in gut microbial communities can impact metabolic health.
Methods:
Animal studies and in vitro experiments explored the effects of gemigliptin on gut microbiota. Researchers analyzed fecal samples and assessed microbial diversity.
Results:
Gemigliptin–metformin combinations were associated with beneficial changes in gut microbiota, potentially contributing to improved glycemic control and reduced weight gain compared to other antidiabetic medications .
Renal Protection
Specific Scientific Field:
Nephrology and Diabetology
Summary:
Gemigliptin’s renoprotective effects have been investigated in diabetic nephropathy. It aims to prevent or slow the progression of kidney damage in T2DM patients.
Methods:
Clinical trials evaluated gemigliptin’s impact on albuminuria, glomerular filtration rate (GFR), and renal function. Biomarkers related to kidney health were monitored.
Results:
Gemigliptin showed promising results in reducing albuminuria and preserving GFR. However, long-term studies are necessary to confirm its role in preventing diabetic kidney disease progression .
Combination Therapy
Specific Scientific Field:
Pharmacology and Clinical Medicine
Summary:
Gemigliptin is often used in combination with other antidiabetic agents. Dual or triple therapy regimens aim to achieve better glycemic control.
Methods:
Clinical trials compared gemigliptin monotherapy with dual or triple therapy (e.g., gemigliptin + metformin + dapagliflozin). Researchers assessed HbA1c levels and adverse events.
Results:
Triple therapy with gemigliptin and dapagliflozin as add-ons to metformin demonstrated significant HbA1c reduction without severe hypoglycemia . This combination may offer an effective treatment option for T2DM patients.
Long-Acting DPP-4 Inhibition
Specific Scientific Field:
Pharmacology and Drug Development
Summary:
Gemigliptin’s long duration of action distinguishes it from other DPP-4 inhibitors. Its pharmacokinetic properties contribute to once-daily dosing convenience.
Methods:
Pharmacokinetic studies assessed gemigliptin’s half-life, bioavailability, and steady-state concentrations.
Results:
Gemigliptin’s prolonged duration allows for sustained DPP-4 inhibition, maintaining stable glycemic control throughout the day .
Safety and Tolerability
Specific Scientific Field:
Clinical Pharmacology and Adverse Events
Summary:
Understanding gemigliptin’s safety profile is crucial for clinical practice. Researchers investigate adverse events and tolerability.
Methods:
Clinical trials collect data on adverse reactions, hypoglycemia, and overall tolerability. Patient-reported outcomes are also considered.
Results:
Gemigliptin is generally well-tolerated, with mild adverse events reported. Severe hypoglycemia is rare, making it a safe option for T2DM management .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[(2S)-2-amino-4-[2,4-bis(trifluoromethyl)-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-7-yl]-4-oxobutyl]-5,5-difluoropiperidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F8N5O2/c19-16(20)3-1-12(32)31(8-16)6-9(27)5-13(33)30-4-2-10-11(7-30)28-15(18(24,25)26)29-14(10)17(21,22)23/h9H,1-8,27H2/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWPRRQZNBDYKLH-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1=O)CC(CC(=O)N2CCC3=C(C2)N=C(N=C3C(F)(F)F)C(F)(F)F)N)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(CN(C1=O)C[C@H](CC(=O)N2CCC3=C(C2)N=C(N=C3C(F)(F)F)C(F)(F)F)N)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F8N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501030150 | |
Record name | Gemigliptin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501030150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
489.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Gemigliptin | |
CAS RN |
911637-19-9 | |
Record name | Gemigliptin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=911637-19-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Gemigliptin [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0911637199 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Gemigliptin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12412 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Gemigliptin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501030150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GEMIGLIPTIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5DHU18M5D6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.